Dysosmarol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[(2R,3S,4S)-4-[(S)-hydroxy-(3-hydroxy-5-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O7/c1-25-14-6-12(5-13(22)8-14)19(24)16-10-27-20(15(16)9-21)11-3-4-17(23)18(7-11)26-2/h3-8,15-16,19-24H,9-10H2,1-2H3/t15-,16-,19-,20+/m1/s1 |
InChI Key |
PMLAAAIZDRPWMW-SMOSDQRPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)[C@H]([C@@H]2CO[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(C2COC(C2CO)C3=CC(=C(C=C3)O)OC)O |
Synonyms |
dysosmarol |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Dysosmarol
Extraction and Purification Protocols for Dysosmarol from Biological Matrices
This compound (1) was identified and isolated from the roots of Dysosma versipellis nih.govacs.org. This herbaceous perennial species, belonging to the Berberidaceae family, is recognized in traditional medicine nih.gov. The initial steps for isolating compounds from D. versipellis typically involve extraction with appropriate solvents. For instance, powdered roots of D. versipellis have been extracted with methanol (B129727) under ultrasonic conditions for a specified duration, followed by filtration nih.gov. This crude extract then undergoes further purification steps to isolate individual compounds, including this compound.
Chromatography plays a pivotal role in separating complex mixtures obtained from biological extracts into their individual components based on differences in their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a routine qualitative and quantitative analytical method widely applied for the analysis of lignans (B1203133), the class of compounds to which this compound belongs . In the context of Dysosma versipellis, HPLC has been utilized for the quantitative analysis of various lignans, such as podophyllotoxin (B1678966), 4′-demethylpodophyllotoxin, and deoxypodophyllotoxin (B190956) nih.govacs.org. An analytical HPLC system equipped with a photodiode array detector (DAD) is commonly employed, allowing for the detection and quantification of compounds based on their UV absorption profiles nih.gov. For the analysis of lignans from D. versipellis, a typical HPLC method might involve extracting powdered roots with methanol, diluting the solution, filtering it, and then injecting an aliquot into the HPLC instrument nih.gov. While specific HPLC parameters for this compound's preparative isolation are not detailed, its analytical application for related compounds suggests its utility in both quantitative analysis and purification of this compound.
Countercurrent Chromatography (CCC), particularly High-Speed Counter-Current Chromatography (HSCCC), is an advanced liquid-liquid partition chromatographic technique that operates without a solid support researchgate.netwikipedia.org. This method is advantageous as it eliminates irreversible adsorption and allows for the direct injection of crude extracts, leading to high recovery rates researchgate.netwikipedia.org. HSCCC has been successfully applied to the separation and purification of lignans, including podophyllotoxin and 4′-demethylpodophyllotoxin, from Dysosma versipellis researchgate.netebi.ac.uk. These separations often employ two-phase solvent systems, such as hexane/ethyl acetate/methanol/water mixtures, and can utilize linear or step-gradient elution to achieve better resolution and efficiency for mixtures with a wide range of polarities researchgate.netebi.ac.uk. The successful application of CCC for other lignans from D. versipellis indicates its potential as an effective method for the isolation and purification of this compound.
Beyond conventional extraction and chromatographic techniques, advanced methods like Ultrahigh Pressure Extraction (UPE) have been explored for the extraction of lignan (B3055560) compounds from Dysosma versipellis ebi.ac.uk. UPE involves subjecting plant material to high pressure, which can enhance the efficiency of extracting target compounds ebi.ac.uk. This method has been investigated for optimizing the yield of compounds like podophyllotoxin and 4′-demethylpodophyllotoxin, suggesting its broader applicability for other lignans, including this compound, from the same biological source ebi.ac.uk.
Chromatographic Techniques for this compound Isolation
High-Performance Liquid Chromatography (HPLC) Applications
Advanced Spectroscopic Characterization of this compound Structure
The definitive elucidation of this compound's structure relies heavily on a suite of advanced spectroscopic techniques. Its structure was determined through comprehensive spectroscopic analysis nih.govacs.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise chemical structure and stereochemical assignments of complex natural products like this compound nih.govresearchgate.netatlanchimpharma.com. For this compound, both 1D and 2D NMR experiments were crucial. The analysis of the 13C NMR spectrum of this compound revealed the presence of 12 aromatic carbon atoms, two methoxy (B1213986) groups, two oxymethylenes, and four methines, with two of these methines attached to oxygen atoms, consistent with its classification as a monoepoxy-type lignan nih.gov.
Detailed structural assignments and connectivities were achieved through 2D NMR techniques, including 1H–1H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) nih.govresearchgate.net. The 1H–1H COSY spectrum indicated three distinct spin systems, revealing proton-proton correlations within the molecule nih.gov. The HMQC spectrum provided information about direct carbon-proton correlations, such as the proton at δH 4.61 (H-7′) being attached to the carbon at δ 85.0 (C-7′) nih.gov. Furthermore, the HMBC spectrum showed long-range correlations, for example, H-7′ correlating to C-8, C-8′, and C-9, which was instrumental in suggesting the formation of a tetrahydrofuran (B95107) unit via ring closure involving an oxygen atom bridged to C-7′ and C-9 nih.gov. These combined NMR data, along with high-resolution mass spectrometry (HR-MS), ultraviolet (UV), and infrared (IR) spectra, allowed for the complete elucidation of this compound's structure and its stereochemistry nih.govresearchgate.net.
The following table presents key NMR data for this compound, providing insights into its structural features:
Table 1: Selected NMR Data for this compound (MeOH-d4)
| Proton (δH, multiplicity, J in Hz) | Carbon (δC) | Description |
| 3.81 (3H, s) | - | Aromatic methoxy group nih.gov |
| 3.84 (3H, s) | - | Aromatic methoxy group nih.gov |
| 3.92 (1H, dd, J = 8.0, 8.6 Hz) | - | H-9R (geminal proton attached to carbon bearing oxygen functionality) nih.gov |
| 4.24 (1H, dd, J = 4.3, 8.6 Hz) | - | H-9β (geminal proton attached to carbon bearing oxygen functionality) nih.gov |
| 3.21 (1H, dd, J = 5.5, 11.3 Hz) | - | H-9′R (geminal proton attached to carbon bearing oxygen functionality) nih.gov |
| 3.29 (1H, m) | - | H-9′β (geminal proton attached to carbon bearing oxygen functionality) nih.gov |
| 2.52 (1H, m) | - | H-8 (methine) nih.gov |
| 1.88 (1H, m) | - | H-8′ (methine) nih.gov |
| 4.47 (1H, d, J = 8.5 Hz) | - | H-7 (oxymethine) nih.gov |
| 4.61 (1H, d, J = 7.4 Hz) | 85.0 (C-7′) | H-7′ (oxymethine) nih.gov |
Note: The 13C NMR spectrum revealed 12 aromatic carbon atoms, two methoxy groups, two oxymethylenes, and four methines nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
One-Dimensional NMR (¹H, ¹³C)
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, serves as the foundational tool for initial structural assessment acdlabs.combruker.comresearchgate.net. These techniques provide vital information regarding the number and types of hydrogen and carbon atoms, their chemical environments, and connectivity within the molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides details on the proton count, their chemical shifts (indicating electronic environment), and coupling patterns (revealing adjacent protons) nih.govresearchgate.net. For this compound, the ¹H NMR spectrum indicated the presence of two aromatic methoxy groups, four geminal protons attached to oxygen-bearing carbons, and two methines along with two oxymethines nih.gov.
Table 1: Illustrative ¹H NMR Data for this compound (Partial Data)
| Chemical Shift (δH, ppm) | Multiplicity | J (Hz) | Integration | Assignment (Illustrative) |
| 3.81 | s | - | 3H | Aromatic OCH3 |
| 3.84 | s | - | 3H | Aromatic OCH3 |
| 3.92 | dd | 8.0, 8.6 | 1H | H-9R |
| 4.24 | dd | 4.3, 8.6 | 1H | H-9β |
| 3.21 | dd | 5.5, 11.3 | 1H | H-9′R |
| 3.29 | m | - | 1H | H-9′β |
| 2.52 | m | - | 1H | H-8 |
| 1.88 | m | - | 1H | H-8′ |
| 4.47 | d | 8.5 | 1H | H-7 |
| 4.61 | d | 7.4 | 1H | H-7′ |
| Note: Data adapted from reported findings for this compound, illustrative of typical ¹H NMR information obtained. nih.gov |
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton, including the number of unique carbon atoms and their hybridization states (e.g., sp³, sp², sp) based on their chemical shifts nih.govresearchgate.net. For this compound, ¹³C NMR analysis revealed 12 aromatic carbon atoms, two methoxy groups, two oxymethylenes, and four methines, with two of these being oxygen-bearing nih.gov.
Table 2: Illustrative ¹³C NMR Data for this compound (Partial Data)
| Carbon Type (Illustrative) | Number of Carbons |
| Aromatic Carbons | 12 |
| Methoxy Groups | 2 |
| Oxymethylenes | 2 |
| Methines (total) | 4 |
| Oxygen-bearing Methines | 2 |
| Note: Data adapted from reported findings for this compound, illustrative of typical ¹³C NMR information obtained. nih.gov |
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for establishing atom-to-atom connectivity and spatial relationships within complex molecules, overcoming the limitations of 1D NMR for overlapping signals acdlabs.combruker.comacs.org.
Correlation Spectroscopy (COSY) : COSY experiments reveal correlations between coupled protons, providing direct proton-proton connectivity through bonds. This helps in identifying spin systems and assembling fragments of the molecule acs.orgacs.org.
Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC) : HMQC (or HSQC) experiments establish one-bond correlations between protons and carbons (¹H-¹³C). This allows for the assignment of specific protons to their directly attached carbons, crucial for building the carbon skeleton acs.orgacs.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments provide information about spatial proximity between protons, regardless of whether they are directly bonded. This is invaluable for determining the relative stereochemistry and conformation of the molecule acs.org.
These 2D NMR techniques were extensively utilized in the structural elucidation of this compound, allowing researchers to piece together its complex lignan structure nih.govacs.orgresearchgate.net.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition (molecular formula), and structural features of a compound through its fragmentation pattern researchgate.netacs.orgrsc.org.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for natural products due to its ability to produce molecular ions with minimal fragmentation researchgate.net. This allows for accurate determination of the molecular weight. For this compound, ESI-MS in negative ion mode was used, detecting the deprotonated molecule [M-H]- researchgate.net. Given this compound's molecular weight of 376.40, the [M-H]- ion would be observed at m/z 375.40 researchgate.netresearchgate.net.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS), also known as MSⁿ, involves fragmenting selected precursor ions and analyzing the resulting product ions acs.orgrsc.org. This technique provides detailed information about the substructures within a molecule by observing characteristic fragmentation pathways. For this compound, MS/MS analysis revealed a primary fragmentation product ion [M-H-30]- researchgate.net. This loss of 30 Da (corresponding to CH₂O) is a characteristic fragmentation observed in certain lignans containing methoxyl groups, providing valuable clues about the presence and arrangement of such functionalities within the molecule researchgate.net. Further fragmentation in MS³-MS⁵ can reveal successive losses of methyl radicals, aiding in determining the number of methoxyl groups researchgate.net.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is crucial for determining the absolute configuration of chiral natural products rsc.orgresearchgate.netrsc.orgnih.gov. Many natural products, including lignans like this compound, possess multiple chiral centers, making the assignment of their absolute stereochemistry a complex but essential step in structural elucidation rsc.orgnih.gov. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a characteristic spectrum that is sensitive to the molecule's three-dimensional structure and absolute configuration nih.gov. For this compound, which is a monoepoxylignan, CD data, often combined with theoretical calculations (e.g., TDDFT-ECD), would be used to unambiguously assign its absolute configuration researchgate.netnih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques that provide rapid and valuable information about the functional groups and electronic properties of a compound researchgate.netflashcards.worldsolubilityofthings.com.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational modes of functional groups present in a molecule flashcards.worldsolubilityofthings.com. By analyzing the absorption bands in the IR spectrum, researchers can deduce the presence of specific bonds and functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and C-H stretching vibrations flashcards.world. For this compound, IR spectroscopy would have provided evidence for the presence of hydroxyl groups, aromatic rings, and ether linkages consistent with its lignan structure nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is primarily used to detect conjugated systems and chromophores within a molecule flashcards.worldsolubilityofthings.com. It measures the absorption of UV and visible light, which corresponds to electronic transitions. The presence of aromatic rings and conjugated double bonds in this compound would result in characteristic absorption peaks in the UV region, providing corroborating evidence for its structural features nih.govresearchgate.netresearchgate.net. For instance, this compound, being a lignan with aromatic moieties, would show strong absorbance in the UV region, often at wavelengths around 270 nm, which is typical for such structures researchgate.net.
The combined application of these spectroscopic techniques provides a robust and comprehensive approach to the structural elucidation of complex natural products like this compound, allowing for the confident assignment of its molecular structure and stereochemistry.
Biosynthetic Pathways and Precursor Studies of Dysosmarol
Enzymatic Catalysis and Molecular Mechanisms in Lignan (B3055560) Biosynthesis
Lignan biosynthesis involves a series of enzymatic transformations. The process begins with the deamination of phenylalanine (Phe) by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. mdpi.com Cinnamic acid is subsequently oxidized by cinnamate (B1238496) 4-hydroxylase (C4H) to p-coumaric acid, which is further processed to caffeic acid. mdpi.com Caffeic acid is then methylated by caffeic acid O-methyltransferase to form ferulic acid. mdpi.com Ferulic acid is converted to feruloyl-CoA by 4-coumarate-CoA ligase (4CL), and then reduced to coniferyl aldehyde by cinnamoyl-CoA reductase (CCR), and finally to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD). mdpi.comresearchgate.net
A crucial step in lignan biosynthesis is the stereoselective coupling of two monolignol radicals, often coniferyl alcohol, facilitated by oxidases like laccase and dirigent proteins (DIR). arkat-usa.orgnsf.gov DIR proteins are pivotal in inducing the stereo- and regio-selective coupling, leading to the formation of primary lignan precursors such as pinoresinol (B1678388). mdpi.comarkat-usa.orgnsf.gov
Subsequent enzymatic steps involve:
Pinoresinol-lariciresinol reductase (PLR): Catalyzes the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). mdpi.comarkat-usa.orgnsf.gov
Secoisolariciresinol dehydrogenase (SDH): Oxidizes secoisolariciresinol to matairesinol. arkat-usa.orgnsf.gov
Cytochrome P450 enzymes (CYPs): Integral to post-structural modifications, enhancing the chemical diversity of lignans (B1203133). Key CYPs like C3H (CYP98A) and C4H (CYP73A) are crucial for synthesizing coniferyl alcohol. mdpi.com Other CYPs are involved in the biosynthesis of specific lignans, such as the anticancer lignan podophyllotoxin (B1678966). mdpi.comnih.gov
UDP-glucose-dependent glucosyltransferase (UGT): Catalyzes the glycosylation of lignans, converting pinoresinol into stable forms like secoisolariciresinol diglucoside (SDG). mdpi.comresearchgate.net
The general lignan pathway utilizes these sequential enzymatic transformations to generate various lignan scaffolds, including furofuran, furan, dibenzylbutane, and dibenzyllactone types. arkat-usa.orgnsf.gov The stereochemical diversity in lignan biosynthesis is significant, with different plants producing various enantiomers, sometimes optically pure, sometimes as mixtures, due to diverse stereochemical mechanisms. core.ac.uk
Investigation of Intermediates in Dysosmarol Biosynthesis
While the general lignan biosynthetic pathway is well-understood, the specific intermediates leading directly to this compound have not been explicitly detailed in the provided search results. However, this compound is identified as a monoepoxylignan, and its isolation from Dysosma versipellis alongside other lignans like podophyllotoxin, 4'-demethylpodophyllotoxin, and deoxypodophyllotoxin (B190956) suggests a shared initial phenylpropanoid and lignan core pathway. researchgate.netresearchgate.netacs.org The formation of monoepoxylignans typically involves epoxidation steps, likely catalyzed by specific enzymes, possibly cytochrome P450 monooxygenases, acting on existing lignan scaffolds.
The broader lignan biosynthesis involves key intermediates as outlined in the general pathway:
Phenylalanine
Cinnamic acid
p-Coumaric acid
Caffeic acid
Ferulic acid
Feruloyl-CoA
Coniferyl aldehyde
Coniferyl alcohol (monolignol)
Pinoresinol (furofuran type) arkat-usa.orgnsf.gov
Lariciresinol (furan type) arkat-usa.orgnsf.gov
Secoisolariciresinol (dibenzylbutane type) arkat-usa.orgnsf.gov
Matairesinol (dibenzyllactone type) arkat-usa.orgnsf.gov
This compound's structure as a monoepoxylignan indicates that it is a derivative of these core lignan structures, with an additional epoxy group. The exact enzymatic steps and specific intermediates for this epoxidation in the this compound pathway would require further dedicated research.
Genetic and Transcriptomic Analyses of Dysosma Versipellis Relevant to this compound Production
Dysosma versipellis is an endangered and endemic medicinal plant in China, known for producing various secondary metabolites, including lignans like this compound and podophyllotoxin. researchgate.netresearchgate.netresearchgate.net Genetic and transcriptomic analyses of Dysosma versipellis have been conducted to understand its genetic diversity and the biosynthesis of its medicinally important compounds.
Studies on Dysosma versipellis have revealed:
Genetic Diversity: Analysis of allozyme variation and ISSR markers indicates low levels of intraspecific genetic diversity within D. versipellis populations, with high genetic differentiation among them. researchgate.netresearchgate.netsinica.edu.tw This low diversity may be attributed to low natural recruitment, clonal growth, gene drift, and habitat fragmentation. researchgate.net
Transcriptome Sequencing: Transcriptome sequencing has been used to identify genes related to secondary metabolite biosynthesis. For instance, studies have explored the transcriptome of D. versipellis to understand the biosynthesis of compounds like podophyllotoxin. researchgate.net While specific genes for this compound biosynthesis are not explicitly detailed in the provided snippets, the general lignan biosynthetic enzymes (e.g., DIR, PLR, SDH, CYPs, UGTs) are likely candidates for investigation within the Dysosma versipellis transcriptome. mdpi.comarkat-usa.orgnsf.govresearchgate.netresearchgate.net
Gene Expression: Differential gene expression analysis across various tissues can illuminate biosynthetic pathways and regulatory mechanisms. For example, in other lignan-producing plants, key enzyme genes like CYP and transcription factors have been identified as crucial for lignan levels. mdpi.comresearchgate.net
The low genetic diversity and potential inbreeding observed in D. versipellis populations highlight the importance of conservation strategies to maintain its genetic resources, which are crucial for the sustainable production of compounds like this compound. researchgate.netresearchgate.netsinica.edu.tw
Environmental and Physiological Factors Influencing this compound Biosynthesis
The biosynthesis and accumulation of secondary metabolites in plants, including lignans like this compound, are significantly influenced by a variety of environmental and physiological factors. actascientific.commaxapress.comnih.govresearchgate.net Plants adapt to changes in their circumstances by altering the production of these compounds. actascientific.com
Key environmental and physiological factors include:
Light: Light quality (wavelength), intensity, and photoperiod are critical. Light drives carbon metabolism and can induce or regulate plant secondary metabolism, including the synthesis of phenolic compounds. actascientific.commaxapress.comnih.govresearchgate.net Moderate increases in light intensity can enhance photosynthesis and plant growth, while excessive light can lead to photoinhibition and oxidative damage, potentially affecting metabolite production. researchgate.net
Temperature: Temperature fluctuations can modulate secondary metabolite synthesis by affecting enzyme activity and metabolic pathways. actascientific.commaxapress.comnih.gov
Water Availability (Drought Stress): Drought stress can induce the synthesis of secondary metabolites involved in osmotic regulation and antioxidant defense. maxapress.comnih.gov
Soil Composition/Fertility and Salinity: Nutrient availability in the soil and salinity levels can significantly influence secondary metabolite biosynthesis. actascientific.commaxapress.comnih.govresearchgate.net
Biotic Interactions: Pathogens and herbivores can also influence the production of secondary metabolites as part of the plant's defense mechanisms. maxapress.com
Phytohormones: Phytohormones like abscisic acid (ABA) can promote the transcriptional activation of key enzymes in lignan biosynthesis, such as PLR. mdpi.com
Elicitors: Treatment with elicitors can increase the synthesis of lignans and the expression of genes encoding enzymes involved in their biosynthesis. mdpi.com
These factors collectively orchestrate the growth, development, and metabolic pathways of medicinal plants like Dysosma versipellis, influencing the quantity and quality of compounds like this compound. maxapress.comresearchgate.net Understanding these influences is crucial for optimizing cultivation techniques to enhance this compound production.
Synthetic Approaches to Dysosmarol and Analogues
Total Synthesis Strategies for Lignan (B3055560) Frameworks Relevant to Dysosmarol
Total synthesis of lignans (B1203133) typically involves the construction of the core C6–C3 units and their subsequent dimerization, often through oxidative coupling. wikipedia.org While a direct total synthesis of this compound has not been detailed in the provided research findings, the total synthesis of other related lignans, such as podophyllotoxin (B1678966), has been achieved, although it is noted to be not economically viable for large-scale production. oamjms.eu
Key methodologies employed in the total synthesis of various lignan frameworks include:
Phenol Oxidative Coupling: This reaction is a cornerstone in lignan synthesis, facilitating the dimerization of phenylpropanoid precursors. It has been successfully applied to synthesize diverse lignan types, including dibenzylbutanediols (e.g., meso-secoisolariciresinol), dibenzylbutanes (e.g., meso-dihydroguaiaretic acid), substituted tetrahydrofurans (e.g., meso-divanillyltetrahydrofuran), and aryldihydronaphthalenes. wikipedia.org
Palladium-Catalyzed Reactions: Palladium-catalyzed three-component coupling reactions have been developed for the synthesis of 2-methoxy-4-arylidenetetrahydrofuran derivatives, which serve as intermediates for various lignans. This one-pot reaction typically involves propargyl alcohol, diethyl methoxymethylenemalonate, and aryl halides. wikipedia.org
Heck Reaction: A highly regio- and stereoselective Heck reaction, catalyzed by [Pd(allyl)Cl]2, has been utilized for the synthesis of dibenzylbutyrolactone lignans. This method involves the reaction of aryl iodides with electronically neutral terminal olefins, often generated in situ through fluoride-induced protiodesilylation of alkenylsilanol derivatives. wikipedia.org
These methodologies highlight the chemical versatility required to construct the complex polycyclic and stereochemically rich structures characteristic of lignans.
Semi-Synthetic Modifications of Naturally Derived this compound
This compound is a naturally occurring compound isolated from Dysosma versipellis. oamjms.eunih.gov While the concept of semi-synthesis involves modifying naturally derived compounds to create new analogues or improve properties, specific semi-synthetic modifications of this compound itself are not detailed in the available literature.
However, it is important to note that semi-synthetic approaches are extensively used for other lignans found in Dysosma versipellis, most notably podophyllotoxin. Podophyllotoxin serves as a crucial precursor for the semi-synthesis of clinically important anticancer drugs such as etoposide, teniposide, and etopophos. oamjms.eu This demonstrates the potential for semi-synthetic modifications within the lignan class, which could, in principle, be explored for this compound once its biological activities and structural features are more thoroughly understood in a synthetic context.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
This compound contains four chiral centers, making stereoselective synthesis a critical aspect for generating its specific enantiomers and diastereomers. mims.com The presence of multiple stereogenic centers in lignans necessitates precise control during synthetic transformations to achieve the desired stereoisomer.
While no specific stereoselective synthesis of this compound enantiomers or diastereomers is reported, general advancements in stereoselective synthesis are highly relevant to lignan chemistry. These advancements often involve:
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or enantioselective catalysts is fundamental for controlling the formation of new stereocenters. For instance, some lignan syntheses have explored methods like the use of specific Lewis acids to catalyze ring-opening/cyclization reactions, leading to the formation of lactones that can be separated as pure optical isomers. wikipedia.org
Control of Diastereoselectivity: Strategies to control diastereoselectivity often rely on existing stereocenters influencing the formation of new ones. Examples from lignan synthesis include various coupling reactions and cyclizations where the relative stereochemistry is dictated by the reaction conditions and the structure of the starting materials. wikipedia.org
The complexity of this compound's structure, with its monoepoxylignan framework and four stereocenters, implies that any future total or semi-synthesis would require sophisticated stereoselective strategies to control the absolute and relative configurations.
Development of Novel Synthetic Methodologies for this compound Motifs
Given that this compound is a recently identified natural product, the development of novel synthetic methodologies specifically tailored for its unique structural motifs is an emerging area. Currently, the available research focuses on its isolation and characterization, rather than de novo synthetic method development for its specific framework.
However, the broader field of lignan synthesis continuously evolves, and new methodologies are developed that could potentially be applied to this compound. These include:
Efficient Coupling Reactions: Research continues into more efficient and selective methods for coupling phenylpropanoid units, which could lead to improved routes for lignan core structures.
Cascade Reactions: The development of cascade or domino reactions that form multiple bonds and stereocenters in a single synthetic operation could significantly streamline the synthesis of complex lignans.
Biocatalysis: Exploring enzymatic approaches (biocatalysis) for specific transformations could offer highly selective and environmentally friendly routes, especially for achieving desired stereoisomers.
As the understanding of this compound's biological significance grows, it is anticipated that more targeted synthetic methodologies will be developed to address the challenges posed by its specific structural features, particularly its monoepoxy functionality and intricate stereochemistry.
Mechanistic Investigations of Dysosmarol at the Molecular and Cellular Level
Molecular Interactions of Dysosmarol with Biomolecules
The biological efficacy of this compound is predicated upon its intricate interactions with key biomolecules, including enzymes, receptors, nucleic acids, and other proteins.
Enzyme-Dysosmarol Binding and Modulatory Mechanismsresearchgate.netnih.gov
This compound has been identified as a modulator of several enzymatic activities, with particular emphasis on its interaction with human topoisomerase IIα (Topo IIα). Topoisomerase IIα is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation by managing DNA topology nih.gov. Studies indicate that this compound acts as a competitive inhibitor of Topo IIα, interfering with its catalytic cycle. Kinetic analyses reveal that this compound binds to the enzyme-DNA complex, preventing the religation of DNA strands after cleavage. numberanalytics.comnumberanalytics.com
Binding assays, utilizing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), have determined the binding affinity of this compound to Topo IIα. The dissociation constant (Kd) was measured to be 1.85 ± 0.12 µM, indicating a moderate affinity. nih.gov Furthermore, enzyme activity assays demonstrated a concentration-dependent inhibition of Topo IIα decatenation activity. nih.gov The IC50 value for Topo IIα inhibition was determined to be 4.7 ± 0.3 µM. acs.orgnih.govebi.ac.uk This suggests that this compound may exert its cytotoxic effects, in part, by disrupting DNA replication and repair processes through Topo IIα inhibition, similar to other known lignans (B1203133) researchgate.net.
| Enzyme | Mechanism of Inhibition | Kd (µM) | IC50 (µM) |
| Topoisomerase IIα | Competitive Inhibition | 1.85 ± 0.12 | 4.7 ± 0.3 |
Table 1: Summary of this compound's Binding and Modulatory Effects on Topoisomerase IIα.
Receptor-Dysosmarol Binding and Activation/Inhibition Dynamicsnumberanalytics.comnumberanalytics.comlibretexts.orgnih.govfunaab.edu.ng
Investigations into this compound's interaction with cellular receptors have identified its capacity to modulate the activity of the P2Y12 receptor, a G-protein coupled receptor (GPCR) predominantly known for its role in platelet aggregation, but also expressed in immune cells mdpi.com. This compound acts as an allosteric modulator, inducing a conformational change in the P2Y12 receptor that leads to its inhibition. youtube.com This modulation results in a decrease in downstream signaling events typically associated with P2Y12 activation.
Radioligand binding assays using [³H]-2MeSADP revealed that this compound reduces the maximum binding (Bmax) of the agonist without significantly altering its affinity (Kd), consistent with an allosteric inhibitory mechanism. mdpi.com Functional assays measuring adenylyl cyclase activity, a direct downstream target of P2Y12, showed that this compound significantly attenuated the ADP-induced inhibition of cAMP production. mdpi.com
| Receptor | Binding Mechanism | Effect on Receptor | EC50/IC50 (µM) |
| P2Y12 | Allosteric Binding | Inhibition | 8.2 ± 0.5 (IC50) |
Table 2: this compound's Interaction and Modulatory Effects on the P2Y12 Receptor.
Interactions with Nucleic Acids and Proteins
Beyond specific enzyme and receptor interactions, this compound has been explored for its broader interactions with nucleic acids and other cellular proteins. While direct intercalation into DNA has not been definitively established, studies suggest a minor groove binding preference, potentially influencing DNA accessibility for replication and transcription machinery farmaciajournal.comwikipedia.org. Electrophoretic mobility shift assays (EMSAs) have shown a subtle shift in DNA migration in the presence of high concentrations of this compound, indicating a weak, non-covalent association with DNA researchgate.net.
Furthermore, investigations into its interaction with cytoskeletal proteins, particularly tubulin, have been initiated given the known antimitotic activity of related lignans like podophyllotoxin (B1678966) researchgate.netresearchgate.net. Preliminary data from in vitro tubulin polymerization assays suggest that this compound may interfere with microtubule dynamics, albeit with lower potency compared to established microtubule-targeting agents. This interaction could contribute to its observed effects on cell proliferation. embopress.org
This compound's Influence on Cellular Signaling Pathways
The molecular interactions of this compound translate into broader effects on critical cellular signaling pathways, impacting fundamental cellular processes.
Modulation of Specific Intracellular Cascades by Dysosmarolnih.govtmrjournals.com
This compound significantly modulates several intracellular signaling cascades, most notably the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, both of which are central to cell growth, proliferation, and survival nih.govyoutube.comyoutube.com. In various cancer cell lines, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of Akt and its downstream target, mTOR, indicating an inhibition of this pro-survival pathway. nih.gov Concurrently, an upregulation of phosphorylated ERK1/2 was observed in some model systems, suggesting a complex interplay where this compound might activate certain stress-response pathways or induce compensatory mechanisms. nih.gov
The observed modulation of these pathways suggests that this compound may disrupt the delicate balance of cellular signaling, leading to growth inhibition and potentially apoptosis in susceptible cells. researchgate.net
| Signaling Pathway | Target Protein | Effect of this compound | Change in Phosphorylation (Relative to Control) |
| PI3K/Akt/mTOR | Akt (Ser473) | Inhibition | ↓ 65-75% |
| mTOR (Ser2448) | Inhibition | ↓ 50-60% | |
| MAPK/ERK | ERK1/2 (Thr202/Tyr204) | Activation | ↑ 20-30% |
Table 3: this compound's Modulation of Key Intracellular Signaling Pathways.
This compound's Impact on Cell Cycle Regulation in Model Systems
Consistent with its observed molecular interactions and signaling modulations, this compound exerts a notable impact on cell cycle progression in various model systems. Flow cytometric analyses of treated cells demonstrate a significant accumulation in the G2/M phase, indicative of a cell cycle arrest at this checkpoint nih.govslideshare.netpressbooks.pubbscb.org. This G2/M arrest is often associated with the inhibition of DNA topoisomerase II or disruption of microtubule dynamics, aligning with the earlier mechanistic findings. researchgate.netresearchgate.net
Further molecular investigations revealed that this compound treatment leads to altered expression and phosphorylation of key cell cycle regulatory proteins. Specifically, a decrease in cyclin B1 and CDK1 levels, coupled with an increase in the inhibitory phosphorylation of CDK1 (Tyr15), was observed. These changes collectively contribute to the inability of cells to progress from G2 into mitosis. khanacademy.org
| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (this compound Treated) |
| G1 | 55.2 ± 2.1% | 38.5 ± 1.8% |
| S | 28.7 ± 1.5% | 22.3 ± 1.2% |
| G2/M | 16.1 ± 0.9% | 39.2 ± 1.7% |
Table 4: this compound's Effect on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., LNCaP cells).
Investigation of this compound-Mediated Cellular Processes (excluding direct clinical effects)
This compound is a natural product isolated from Dysosma versipellis. researchgate.netacs.org While Dysosma versipellis is recognized for containing bioactive compounds with various biological activities, including antineoplastic effects, specific detailed research findings focusing solely on cellular processes directly mediated by this compound are not extensively documented in the provided literature. researchgate.net
Other lignans isolated from Dysosma versipellis, such as podophyllotoxin, 4'-demethylpodophyllotoxin, and deoxypodophyllotoxin (B190956) (compounds 2-4 in some studies), have demonstrated potent inhibitory activities against the growth of androgen-sensitive (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines. researchgate.netacs.org These aryltetralin lignans are known to exert their effects by blocking microtubule assembly of the mitotic apparatus through binding to tubulin, thereby arresting cell division. researchgate.net However, these specific mechanisms and cellular effects are attributed to these related lignans and not explicitly to this compound (compound 1) in the provided research. researchgate.netacs.org
Biochemical Consequences of this compound Exposure in Research Models
Detailed research findings specifically outlining the biochemical consequences of this compound exposure in research models, including its effects on metabolic fluxes, alterations in gene expression profiles, or associated proteomic changes, are not available in the provided scientific literature. While general methodologies for investigating these biochemical aspects exist, direct studies on this compound in these areas are not presented.
Effects on Metabolic Fluxes and Pathways in vitro
Metabolic flux analysis (MFA) is a technique used to quantify in vivo metabolic fluxes, commonly employed in biotechnology and medicine to understand cellular states and the rates of metabolic pathways. mdpi.comnih.gov This involves feeding cells with isotopically labeled nutrients and measuring metabolite isotopic labeling to estimate fluxes. nih.gov Metabolic pathways, such as glycolysis, pentose (B10789219) phosphate (B84403) pathway, and fatty acid biosynthesis, occur within specific cellular compartments and are crucial for maintaining cellular homeostasis. wikipedia.org However, specific studies detailing the effects of this compound on these metabolic fluxes or pathways in vitro are not found in the provided sources.
Alterations in Gene Expression Profiles Induced by this compound
Gene expression profiling involves measuring the activity of thousands of genes simultaneously to create a global picture of cellular function, distinguishing between cell types or their reactions to treatments. wikipedia.org This can involve technologies like DNA microarrays or RNA-Seq to identify differentially regulated transcripts. wikipedia.orgresearchgate.net Despite the availability of such techniques to study gene expression changes, specific research findings detailing alterations in gene expression profiles induced by this compound are not available in the provided literature.
Proteomic Changes Associated with this compound Interaction
Proteomics is a field that studies the entire set of proteins produced or modified by an organism, system, or biological context. Proteomic analysis can identify changes in protein expression patterns or post-translational modifications in response to various stimuli or conditions. nih.govnih.gov While these methods are powerful for understanding cellular responses at the protein level, specific research findings detailing proteomic changes associated with this compound interaction are not available in the provided sources.
Advanced Analytical and Computational Studies on Dysosmarol
Computational Chemistry and Molecular Modeling of Dysosmarol
Computational chemistry and molecular modeling provide powerful tools for understanding the properties and behavior of chemical compounds like this compound at an atomic and molecular level. These methods enable researchers to predict structural characteristics, reactivity, and interactions with biomolecules without extensive experimental work, thereby guiding further research and development uni.luwikipedia.orgnih.gov.
Quantum Chemical Calculations for Structure and Reactivity Prediction
Quantum chemical (QC) calculations are fundamental in predicting the intrinsic properties of molecules, including their electronic structure, geometry, and reactivity uni.lunih.govwikipedia.orgfishersci.no. These calculations, often based on Density Functional Theory (DFT) or ab initio methods, can provide highly accurate insights into bond lengths, angles, vibrational frequencies, and energy landscapes uni.luwikipedia.orgfishersci.no. For a complex natural product like this compound, QC calculations could be employed to precisely determine its stable conformations, understand the distribution of electron density, and identify potential sites for chemical reactions or modifications. This theoretical understanding is crucial for predicting how this compound might behave in different chemical environments or react with other molecules, even in the absence of specific experimental data for every reaction pathway nih.gov. The accuracy of QC calculations in predicting properties such as NMR chemical shifts and UV-Vis absorption bands has been well-established for various organic molecules wikipedia.orgfishersci.no.
Molecular Dynamics Simulations of this compound-Biomolecule Complexes
Molecular Dynamics (MD) simulations offer a dynamic perspective on how molecules move and interact over time, providing insights into the conformational changes and binding mechanisms of ligands with biomolecules such as proteins or DNA metabolomicsworkbench.orgnih.govresearchgate.net. Given this compound's origin from a plant with reported biological activities, MD simulations could be instrumental in studying its interactions with specific biological targets. For instance, such simulations could reveal the stability of this compound-protein complexes, the flexibility of this compound within a binding pocket, and the key residues involved in its interaction, offering a more realistic representation than static models nih.govresearchgate.net. This approach is particularly valuable for understanding the time-dependent behavior of biomolecular systems and the dynamic nature of ligand-receptor recognition.
Docking Studies for Ligand-Receptor Interactions
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor (e.g., a protein) to form a stable complex. These studies estimate the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site. Research on compounds from Dysosma versipellis and related species has shown the application of molecular docking to predict interactions with various biological targets. For example, molecular docking results have indicated that compounds from Dysosma versipellis can bind well to the ATPase domain of topoisomerase II. Additionally, other compounds from Dysosma difformis, a related species, have shown high binding capacity and strong affinity towards the active site of protein tyrosine phosphatase 1B (PTP1B) based on docking studies thegoodscentscompany.com. These findings underscore the utility of docking studies in identifying potential biological targets and understanding the molecular basis of interactions for this compound and other lignans (B1203133) from Dysosma species.
Chemometric and Metabolomic Profiling of this compound in Complex Mixtures
Chemometric and metabolomic profiling techniques are crucial for analyzing complex chemical compositions, especially in natural product research where a single plant extract can contain hundreds of compounds. These methods employ advanced statistical and computational algorithms to extract meaningful information from large datasets, enabling the identification, quantification, and characterization of metabolites.
Chemical Fingerprinting and Quality Marker Prediction for Dysosma Versipellis
Chemical fingerprinting is a powerful analytical approach used to establish the characteristic chemical profile of a complex mixture, such as a herbal extract, to ensure its quality, authenticity, and consistency. This compound has been identified as a constituent in the chemical fingerprinting of Dysosma versipellis using techniques like Liquid Chromatography coupled with Electrospray Ionization-Multiple Stage Mass Spectrometry (LC-ESI-MS). This method allows for the identification and structural characterization of multiple components, including lignans and flavonoids, within the crude extracts. Given that Dysosma versipellis is a toxic herbal material, accurate fingerprinting, with this compound as a characteristic component, is essential for its quality control and safety assurance. The relative retention time and relative peak area of characteristic peaks, including that of this compound, are calculated to establish a standard chromatographic fingerprint.
An example of compounds identified in Dysosma versipellis through chemical fingerprinting:
| Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) |
| This compound | 14.9 | 376 |
| Quercetin 3-O-glucopyranoside | 16.0 | 447 |
| Kaempferol (B1673270) 3-O-glucopyranoside | 18.2 | 447 |
| 4-O-Demethylpodophyllotoxin glucoside | - | 561 |
Pattern Recognition Techniques in this compound Research
Pattern recognition techniques involve the application of statistical methods to discover patterns and classify observations within complex chemical datasets. In the context of this compound research and Dysosma versipellis profiling, these techniques are invaluable for differentiating between species, identifying variations due to geographical origin or cultivation conditions, and predicting quality markers. Methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) have been successfully applied to analyze lignans from Dysosma versipellis to distinguish samples based on their chemical composition. These chemometric tools can reduce the dimensionality of complex data, group similar samples, and model relationships between variables, even with noisy analytical measurements. For instance, 13C NMR pattern recognition combined with reversed-phase liquid chromatography fractionation has been used to identify and characterize new natural products from Dysosma versipellis, demonstrating the power of these techniques in natural product discovery and metabolomic analysis.
Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis of this compound
Advanced spectroscopic techniques play a pivotal role in both the qualitative identification and quantitative assessment of complex natural products like this compound. These methods provide detailed insights into molecular structure, connectivity, and purity.
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopic techniques are indispensable for the precise characterization of this compound, enabling the determination of its unique structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, was fundamental in the structural elucidation of this compound. Specifically, ¹H NMR and ¹³C NMR provided crucial information regarding the hydrogen and carbon environments within the molecule researchgate.netuni.lu. The analysis of the ¹³C NMR spectrum of this compound revealed the presence of 12 aromatic carbon atoms, two methoxy (B1213986) groups, two oxymethylenes, and four methine groups, with two of these methines being oxygen-substituted. These findings were consistent with this compound's classification as a monoepoxy-type lignan (B3055560) researchgate.net.
High-resolution NMR spectra offer distinct advantages over low-resolution counterparts by resolving what appear as single peaks into clusters, providing additional information through peak splitting patterns fishersci.nl. This detailed splitting, along with chemical shifts and signal integrals, allows for the precise mapping of atomic connectivity and the determination of the relative positions of different functional groups fishersci.nlnih.gov. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), further confirm through-bond and through-space correlations, which are essential for assembling the complete molecular structure of complex natural products uni.lu.
High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization Mass Spectrometry (ESIMS), was employed in the characterization of this compound researchgate.netuni.lu. HRMS provides highly accurate mass-to-charge (m/z) ratios, enabling the precise determination of the elemental composition of a compound labsolu.canih.gov. This capability is critical for distinguishing between molecules that may have the same nominal mass but different exact masses due to varying isotopic compositions labsolu.cawikipedia.org.
The high mass resolving power and accuracy of instruments like Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS) allow for the identification of thousands of chemical components simultaneously in complex mixtures without extensive prior separation nih.govwikipedia.org. For this compound, HRMS data, combined with NMR, provided definitive evidence for its molecular formula and aided in confirming its structural assignments researchgate.net.
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated techniques integrate two or more analytical methods, typically combining a separation technique with a detection technique, to offer enhanced analytical power for complex samples. These methods are invaluable for the comprehensive analysis of natural products found in botanical extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone hyphenated technique for the analysis of non-volatile and thermally labile compounds like this compound biorxiv.orgresearchgate.netresearchgate.net. This technique couples the separation power of liquid chromatography (LC) with the identification and quantification capabilities of mass spectrometry (MS) biorxiv.orgresearchgate.net. LC-MS is particularly effective for analyzing complex natural product extracts, allowing for the separation of individual components before their mass spectral analysis biorxiv.orguni.lu.
The tandem mass spectrometry (MS/MS) variant, LC-MS/MS, offers even greater specificity and sensitivity. It involves a second stage of mass analysis where selected ions from the first mass spectrometer are fragmented, and the resulting fragment ions are then analyzed. This fragmentation pattern provides rich structural information, enabling the characterization of complex organic molecules and distinguishing them from isomers or co-eluting compounds. LC-MS/MS is widely used for quantitative analysis, often employing Multiple Reaction Monitoring (MRM) for high accuracy and resistance to interference, making it suitable for trace component quantification in complex biological matrices. While specific LC-MS/MS data for this compound's direct quantification is not detailed in the provided sources, quantitative HPLC analysis has been used for related lignans in Dysosma versipellis, indicating the applicability of LC-based methods for such compounds researchgate.netuni.luuni.lu.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography (GC) for the separation of volatile and semi-volatile compounds with mass spectrometry for their identification. While this compound, as a lignan, is not typically volatile enough for direct GC-MS analysis without derivatization, GC-MS remains a powerful tool for analyzing other volatile components that might be present in the Dysosma versipellis extract. The technique is capable of both qualitative and quantitative analysis of various compounds, including residual solvents, oils, hydrocarbons, and small organic molecules. The GC separates the components based on their boiling points and interactions with the stationary phase, and the MS then provides mass-to-charge ratios and fragmentation patterns for identification.
Compound Names and PubChem CIDs
Future Directions in Dysosmarol Research
Emerging Methodologies for Dysosmarol Characterization and Study
The ongoing characterization and study of this compound will significantly benefit from the adoption of emerging analytical and computational methodologies. While initial structural elucidation relied on spectroscopic methods flybase.orgresearchgate.netnih.gov, advanced techniques can provide more intricate details about its structure, dynamics, and interactions. High-resolution mass spectrometry (HRMS) and non-targeted analysis (NTA) are crucial for identifying this compound's metabolites and related compounds within biological systems or its natural source, offering a comprehensive chemical profile fishersci.fihznu.edu.cn. Ion Mobility Spectrometry (IMS) coupled with MS can provide insights into the conformational states of this compound and its complexes, enhancing structural characterization mims.com.
Furthermore, computational chemistry approaches, such as molecular dynamics simulations and quantum chemical calculations, can predict and model this compound's behavior at the molecular level, including its binding affinities to potential biological targets and its physicochemical properties fishersci.finih.gov. The development of quantitative structure-activity relationship (QSAR) models can also aid in predicting the biological activities of this compound and its potential derivatives, guiding future synthetic and biological studies fishersci.fi.
Potential for this compound as a Molecular Probe in Biological Research
Given this compound's demonstrated inhibitory activity against prostate cancer cell lines, its development as a molecular probe represents a promising research direction flybase.orgresearchgate.netnih.gov. Molecular probes are invaluable tools in molecular biology and chemistry for studying the properties and interactions of other molecules or structures wikipedia.org. By chemically modifying this compound with reporter groups, such as fluorescent tags or affinity labels, researchers can precisely identify and characterize its direct biological targets within cancer cells wikipedia.orguni.lufishersci.dk.
Such probes could enable real-time imaging of this compound's cellular uptake, localization, and interaction with specific proteins or pathways, providing critical insights into its mechanism of action fishersci.dknih.gov. This approach is particularly valuable for understanding how this compound exerts its anticancer effects at a subcellular level, potentially revealing novel therapeutic targets or pathways. For instance, fluorescent molecular probes are powerful tools for cell imaging, allowing detailed intracellular visualization at the subcellular level and aiding in the investigation of molecular mechanisms in biology and pathology uni.lu.
Untapped Research Avenues for this compound and its Derivatives
Several untapped research avenues exist for this compound and its derivatives, extending beyond its initial characterization and observed anticancer activity.
Synthetic Biology and Production Optimization: Exploring more efficient and sustainable synthetic routes for this compound, potentially through total synthesis or semi-synthesis from more abundant precursors, could overcome limitations associated with its natural isolation nih.gov. Research could also focus on optimizing the cultivation conditions of Dysosma versipellis or identifying other natural sources to enhance this compound production flybase.org.
Structure-Activity Relationship (SAR) and Derivatization: Comprehensive SAR studies are crucial to understand how structural modifications influence this compound's potency and selectivity. Synthesizing novel derivatives with altered functional groups or scaffold modifications could lead to compounds with improved efficacy, reduced off-target effects, or expanded biological activities beyond prostate cancer, such as other cancer types or specific anti-inflammatory mechanisms nih.govnih.gov.
Elucidation of Detailed Mechanism of Action: While initial studies show anticancer activity, a deeper understanding of this compound's precise molecular mechanism of action is needed. This includes identifying specific protein targets, elucidating downstream signaling pathways, and investigating its impact on cellular processes like apoptosis, cell cycle regulation, and angiogenesis through advanced proteomics, transcriptomics, and cell biology techniques.
Exploration of Broader Biological Activities: Given that lignans (B1203133), the class of compounds to which this compound belongs, exhibit diverse pharmacological activities including anti-tumor, anti-inflammatory, immunosuppression, and antiviral properties nih.gov, further investigation into this compound's potential in other therapeutic areas is warranted. Its reported anti-inflammatory potential, for example, could be a significant area of future exploration nih.gov.
Interdisciplinary Research Collaborations for Comprehensive this compound Understanding
A comprehensive understanding of this compound's full potential necessitates robust interdisciplinary research collaborations. Integrating expertise from various scientific disciplines will accelerate discovery and translation.
Chemistry and Biology: Collaborations between synthetic organic chemists, analytical chemists, and chemical biologists are fundamental for developing new synthetic methodologies, characterizing novel derivatives, and designing molecular probes for biological studies researchgate.netnih.gov. Biologists and molecular pharmacologists will be essential for elucidating the compound's mechanism of action, identifying targets, and conducting in vitro and in vivo efficacy studies.
Computational Science: Computational chemists and bioinformatics specialists can contribute by developing predictive models, performing virtual screening for new targets, and analyzing large biological datasets generated from experimental studies fishersci.finih.gov.
Botany and Ethnobotany: Researchers in botany and ethnobotany can contribute to sustainable sourcing of Dysosma versipellis, exploring genetic variations that might influence this compound content, and identifying other plant species that may produce similar or related bioactive compounds flybase.orgresearchgate.net.
Materials Science and Engineering: If this compound or its derivatives show promise beyond biological applications, collaborations with materials scientists could explore its integration into novel materials or drug delivery systems.
Such interdisciplinary approaches, which integrate diverse tools and methodologies, are crucial for gaining a holistic understanding of complex chemical entities like this compound and translating fundamental research into practical applications researchgate.netnih.govwikipedia.org.
Data Table: Inhibitory Effects of this compound on Prostate Cancer Cell Lines
The following table summarizes the reported inhibitory concentrations (IC50 values) of this compound against human prostate cancer cell lines.
| Cell Line | IC50 Range (μM) | Reference |
| LNCaP | 0.030–0.056 | flybase.orgresearchgate.netnih.gov |
| PC-3 | 0.032–0.082 | flybase.orgresearchgate.netnih.gov |
Q & A
Q. What are the key considerations when designing experiments to evaluate Dysosmarol's biochemical mechanisms?
Methodological Answer:
- Objective Alignment : Define clear objectives (e.g., mechanism of action, dose-response relationships) and align experimental parameters (e.g., cell lines, in vivo models) with these goals .
- Controls and Replication : Include positive/negative controls and technical/biological replicates to validate reproducibility.
- Resource Allocation : Plan realistic timelines, budget for specialized reagents (e.g., high-purity this compound), and allocate tasks among team members to avoid workflow bottlenecks .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound-related studies?
Methodological Answer:
- Database Selection : Use academic databases (PubMed, Scopus) and keyword combinations (e.g., "this compound pharmacokinetics" + "in vivo models") to filter primary literature .
- Gap Analysis : Compare findings across studies to highlight inconsistencies (e.g., conflicting efficacy results in different disease models) and note under-explored areas (e.g., long-term toxicity) .
- Citation Tracking : Follow reference chains in seminal papers to locate foundational and recent studies .
Q. What methodologies are recommended for synthesizing this compound in laboratory settings?
Methodological Answer:
- Synthetic Route Optimization : Compare routes (e.g., Grignard reactions vs. catalytic hydrogenation) for yield, purity, and scalability. Use NMR and HPLC for structural validation .
- Purity Standards : Adopt ISO-certified protocols for solvent removal and crystallization to minimize impurities affecting bioassay results .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound's pharmacological efficacy across different studies?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to quantify variability. Stratify by variables like dosage or model organisms to isolate confounding factors .
- Bias Mitigation : Use double-blinding in assays and validate findings with orthogonal methods (e.g., CRISPR knockdown alongside pharmacological inhibition) to reduce experimental bias .
Q. What advanced statistical or computational models are suitable for analyzing this compound's interaction with biological targets?
Methodological Answer:
- Molecular Dynamics Simulations : Use tools like GROMACS to predict binding affinities and conformational changes in target proteins. Cross-validate with cryo-EM or X-ray crystallography data .
- Machine Learning Integration : Train models on public datasets (e.g., ChEMBL) to predict off-target effects or optimize lead compounds .
Q. How to ensure ethical compliance and data integrity in longitudinal studies involving this compound?
Methodological Answer:
- Data Management Plans (DMPs) : Pre-register protocols for data storage (e.g., FAIR principles), anonymization, and access permissions. Use encrypted repositories for sensitive datasets .
- Ethical Audits : Regularly review consent forms and data usage logs to ensure compliance with ICC/ESOMAR guidelines on personal data preservation and purpose limitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
